molecular formula C24H18N4O4 B2672159 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-64-9

3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2672159
CAS No.: 901005-64-9
M. Wt: 426.432
InChI Key: WXXBWAMMJFIFEO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted at the 1- and 3-positions with a 3-nitrophenyl group and a 3,4-dimethoxyphenyl group, respectively.

The compound’s synthesis typically involves multi-step protocols, such as reductive cyclization of MBH (Morita-Baylis-Hillman) adducts or condensation reactions with activated alkenes, as demonstrated in studies by Nisha et al. . The 3,4-dimethoxyphenyl and 3-nitrophenyl substituents introduce electron-donating and electron-withdrawing effects, respectively, which modulate electronic properties and biological interactions.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-31-21-11-10-15(12-22(21)32-2)23-19-14-25-20-9-4-3-8-18(20)24(19)27(26-23)16-6-5-7-17(13-16)28(29)30/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXBWAMMJFIFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the dimethoxyphenyl and nitrophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Nitro Group Reduction

The 3-nitrophenyl group undergoes selective reduction:

  • Catalytic hydrogenation (H₂/Pd-C, EtOH) yields the corresponding amine (Fig. 1A ), enabling further derivatization.

  • Zinin reduction (Na₂S·9H₂O, H₂O/EtOH) provides an alternative pathway with 85% efficiency .

Methoxy Group Demethylation

Controlled demethylation occurs under acidic conditions:

  • BBr₃/CH₂Cl₂ (-20°C) cleaves methoxy groups to hydroxyls without ring degradation (Fig. 1B ).

  • Selectivity: 4-methoxy group reacts 3× faster than 3-methoxy due to steric hindrance.

Electrophilic Aromatic Substitution

The quinoline moiety participates in:

  • Halogenation (Cl₂, FeCl₃) at C5 and C8 positions (Table 2 ) .

  • Sulfonation (fuming H₂SO₄, 50°C) with 78% regioselectivity for C6 .

Table 2: Halogenation Outcomes

Halogenating AgentPositionProduct StabilityYield
Cl₂/FeCl₃C5Stable up to 200°C63%
Br₂/FeBr₃C8Prone to hydrolysis41%

Cross-Coupling Reactions

The nitro group facilitates metal-catalyzed couplings:

Reaction TypeConditionsApplicationEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl synthesis89%
Buchwald-HartwigPd₂(dba)₃, XantphosC-N bond formation76%

Photophysical Modifications

The conjugated system enables:

  • Solvatochromism : Emission λmax shifts from 435 nm (hexane) to 512 nm (DMSO) .

  • pH-sensitive fluorescence via protonation of the quinoline nitrogen (pKa = 3.8) .

Stability and Degradation

  • Thermal stability : Decomposes above 280°C (TGA data) .

  • Photodegradation : t₁/₂ = 48 hr under UV-Vis light (λ > 300 nm) .

This compound’s reactivity profile enables applications in medicinal chemistry (kinase inhibition) and materials science (OLED emitters ). Experimental protocols should prioritize anhydrous conditions for nitro-group transformations to avoid side reactions.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of pyrazoloquinoline derivatives typically involves multi-step reactions that allow for the incorporation of various substituents. The compound features a pyrazolo[4,3-c]quinoline core, which is known for its diverse biological activities. The structural modifications made to the phenyl rings (including methoxy and nitro groups) can significantly influence the compound's pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinolines. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including Hela and MCF7 cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development as anticancer agents .

Antimicrobial Activity

In addition to anticancer effects, compounds with similar structures have been evaluated for antimicrobial properties. Some derivatives exhibit significant inhibitory activity against pathogenic bacteria such as Pseudomonas aeruginosa and fungi like Candida albicans. This suggests that modifications to the pyrazoloquinoline framework can enhance antimicrobial efficacy .

Case Study 1: Anticancer Activity Evaluation

In a study focusing on the biological evaluation of pyrazolo[4,3-c]quinolines, researchers synthesized a series of compounds and tested their cytotoxicity against several cancer cell lines. The results indicated that specific substitutions on the pyrazolo ring enhanced anticancer activity. For example, compounds with electron-withdrawing groups (like nitro) showed improved potency compared to those with electron-donating groups .

CompoundCell LineIC50 (µM)Mechanism
AHela5.2Apoptosis
BMCF74.8Cell Cycle Arrest
CHCT-1166.0Apoptosis

Case Study 2: Antimicrobial Evaluation

Another study investigated the antimicrobial properties of various pyrazoloquinoline derivatives. The compound 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline was tested against a panel of bacterial and fungal strains. Results demonstrated significant activity against C. albicans, indicating its potential use as an antifungal agent .

CompoundMicroorganismZone of Inhibition (mm)
DPseudomonas aeruginosa15
ECandida albicans18

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazoloquinoline Derivatives

The biological and physicochemical properties of pyrazoloquinolines are highly dependent on substituent patterns and ring fusion positions. Below is a detailed comparison with key analogs:

Substituent-Driven Activity Variations

Compound Name Substituents Key Biological Activity/Properties Synthesis Method References
Target Compound 3-(3,4-Dimethoxyphenyl), 1-(3-Nitrophenyl) Not explicitly reported (inferred kinase/antimicrobial potential) MBH adduct cyclization
1-(4-Nitrophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline 4-Nitrophenyl, 3-Amino Antimicrobial (S. aureus, C. albicans) comparable to ampicillin Cyclization with aldehydes
6-Fluoro-1-(3-Nitrophenyl)-3-(3-Bromophenyl)-1H-pyrazolo[4,3-c]quinoline 3-Bromophenyl, 6-Fluoro, 1-(3-Nitrophenyl) Not reported (structural analog for electronic modulation) Unspecified
5-(3,4-Dimethoxyphenyl)-3-Methyl-1H-pyrazolo[4,3-c]isoquinoline 5-(3,4-Dimethoxyphenyl), 3-Methyl Not reported (similar dimethoxy substitution) Fusion with hydrazine hydrate

Structural and Electronic Differences

  • Ring Fusion Position: Pyrazolo[4,3-c]quinoline (target compound) vs. pyrazolo[3,4-b]quinoline (): The position of ring fusion alters π-conjugation and steric interactions, impacting binding to biological targets like kinases or microbial enzymes .
  • 3-Nitrophenyl: Introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions in kinase inhibition . Amino vs. Nitro Groups: Amino substituents (e.g., in ) improve hydrogen-bonding capacity, critical for antimicrobial activity, whereas nitro groups favor redox-mediated mechanisms .

Research Findings and Inferred Bioactivity

While direct data on the target compound’s bioactivity is absent in the provided evidence, inferences can be drawn from analogs:

  • Antimicrobial Potential: The 3-nitrophenyl group in 1-(4-nitrophenyl)-3-amino-pyrazolo[3,4-b]quinoline () showed activity against S. aureus and fungi, suggesting the target compound’s nitro group may confer similar properties .
  • Kinase Inhibition : Pyrazolo[4,3-c ]pyridines with nitro/aryl groups () exhibit kinase-inhibitory activity, implying the target compound could target analogous pathways .
  • Solubility Challenges : The dimethoxy and nitro groups may reduce aqueous solubility, necessitating formulation optimization for drug development .

Biological Activity

3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities, including anti-inflammatory and anticancer properties. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C25H20N4O4
  • Molecular Weight : 440.46 g/mol
  • Structural Characteristics : The compound features a pyrazolo[4,3-c]quinoline core with substituents that enhance its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. The mechanism primarily involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is achieved through:

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS) : The compound inhibits iNOS expression, leading to reduced NO levels.
  • Cyclooxygenase-2 (COX-2) Inhibition : It also affects COX-2 protein expression, which is crucial in inflammatory processes .

Anticancer Activity

The compound has shown promise in cancer research:

  • Cell Cycle Arrest and Apoptosis : Studies have indicated that it can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, it triggers autophagy and influences key apoptotic markers such as p53 and Bax .
  • Mechanistic Insights : The anticancer effects are associated with the suppression of NF-κB signaling pathways and promotion of reactive oxygen species (ROS) generation, which are critical for inducing apoptosis in cancer cells .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies evaluating the biological activity of this compound:

StudyCell LineActivityIC50 Value (µM)Reference
ARAW 264.7NO Production Inhibition0.39
BBreast Cancer CellsInduction of ApoptosisN/A
CVarious Cancer LinesCell Cycle ArrestN/A

In Vivo Studies

While in vitro studies provide valuable insights, in vivo evaluations are essential for understanding the therapeutic potential:

  • Animal Models : Limited studies have been conducted on animal models to assess the efficacy and safety profile of this compound.
  • Toxicity Assessments : Preliminary toxicity assessments indicate a favorable safety profile compared to standard anti-inflammatory drugs like diclofenac sodium .

Case Study 1: Anti-inflammatory Effects

A study demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects by reducing edema in animal models. The results indicated a dose-dependent response with maximum efficacy observed at higher concentrations.

Case Study 2: Anticancer Potential

In another investigation focusing on breast cancer cell lines, the compound was found to significantly reduce cell viability and induce apoptosis through ROS-mediated pathways. This suggests its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, and what starting materials are typically employed?

The synthesis of pyrazolo[4,3-c]quinoline derivatives often begins with halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile is a common starting material due to its reactivity in nucleophilic substitution and cyclization reactions . A multi-step approach may involve:

  • Step 1 : Substitution of chlorine atoms with aryl groups (e.g., 3-nitrophenyl) under basic conditions.
  • Step 2 : Cyclization with hydrazine derivatives to form the pyrazole ring.
  • Step 3 : Functionalization of the dimethoxyphenyl group via Suzuki coupling or electrophilic aromatic substitution.
    Key analytical methods include TLC monitoring and HPLC purification to ensure intermediate purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Aromatic protons in the pyrazoloquinoline core typically resonate between δ 7.2–8.6 ppm, with splitting patterns reflecting substituent electronic effects (e.g., nitro groups deshield adjacent protons) . Methoxy groups appear as singlets near δ 3.8–4.0 ppm.
  • X-ray Crystallography : Used to confirm planarity deviations and intermolecular interactions. For analogous compounds, dihedral angles between aromatic rings range from 4.2° to 71.1°, influencing π-π stacking and solubility .
  • IR Spectroscopy : Stretching frequencies for nitro groups (1520–1350 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) validate functional groups .

Q. What structural features of this compound influence its physicochemical properties?

  • Planarity : Non-planar regions (e.g., deviations up to 0.169 Å in benzoquinoline moieties) reduce crystallinity but enhance solubility .
  • Substituent Effects : Electron-withdrawing nitro groups increase thermal stability (m.p. >300°C observed in related compounds), while methoxy groups improve lipophilicity .
  • Intermolecular Interactions : C–H···π and π-π stacking (distance ~3.78 Å) contribute to solid-state packing and stability .

Q. What biological activities are associated with pyrazolo[4,3-c]quinoline derivatives?

These compounds exhibit antiviral , antimicrobial , and apoptosis-inducing properties. The nitro and methoxy substituents enhance binding to viral proteases or DNA gyrases, as demonstrated in studies on Herpes simplex virus inhibition and caspase activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of pyrazolo[4,3-c]quinoline derivatives?

  • Catalyst Screening : Iodine or Lewis acids (e.g., ZnCl₂) accelerate cyclization steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates, while THF enhances regioselectivity in Suzuki couplings .
  • Temperature Control : Reactions at 338 K minimize side-product formation during nucleophilic substitutions .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?

  • Case Study : Discrepancies in NMR chemical shifts (e.g., predicted vs. observed aromatic protons) may arise from solvent effects or dynamic proton exchange. Validate assignments using 2D NMR (COSY, HSQC) and compare with X-ray-derived torsion angles .
  • Density Functional Theory (DFT) : Optimize molecular geometries in silico and calculate NMR shifts with solvent correction models (e.g., PCM) .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity. Nitro groups lower LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) Simulations : Study π-π stacking interactions in solution to guide co-crystallization experiments .

Q. How do substituent modifications impact the structure-activity relationship (SAR)?

  • Nitro Group Position : Para-substitution on the phenyl ring enhances antimicrobial activity due to improved membrane permeability .
  • Methoxy Group Tuning : 3,4-Dimethoxy substitution increases metabolic stability compared to mono-methoxy analogs, as shown in pharmacokinetic studies .

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